molecular formula C16H15N3O B14648047 4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 52744-73-7

4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14648047
CAS No.: 52744-73-7
M. Wt: 265.31 g/mol
InChI Key: PIEGCAANGLPJJZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with amino, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with diketones. One common method is the reaction of 1,3-diketones with hydrazine hydrate under acidic or basic conditions. For example, the reaction of acetylacetone with hydrazine hydrate can yield substituted pyrazolones .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolones, while substitution reactions can introduce various functional groups onto the pyrazolone ring.

Scientific Research Applications

4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-methyl-2,5-diphenyl-1,2-dihydro-3H-pyrazol-3-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

52744-73-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4-amino-1-methyl-2,5-diphenylpyrazol-3-one

InChI

InChI=1S/C16H15N3O/c1-18-15(12-8-4-2-5-9-12)14(17)16(20)19(18)13-10-6-3-7-11-13/h2-11H,17H2,1H3

InChI Key

PIEGCAANGLPJJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)N)C3=CC=CC=C3

Origin of Product

United States

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